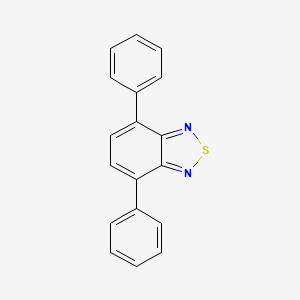

4,7-Diphenyl-2,1,3-benzothiadiazole

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

287976-96-9 |

|---|---|

分子式 |

C18H12N2S |

分子量 |

288.4 g/mol |

IUPAC名 |

4,7-diphenyl-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C18H12N2S/c1-3-7-13(8-4-1)15-11-12-16(14-9-5-2-6-10-14)18-17(15)19-21-20-18/h1-12H |

InChIキー |

BFTONFBWVCVMTD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=CC=C4 |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Chemical Modifications of Dpbtd

Established Reaction Pathways for the 4,7-Diphenyl-2,1,3-benzothiadiazole Core

The construction of the foundational this compound structure is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to forge the crucial carbon-carbon bonds between the benzothiadiazole core and the flanking phenyl rings.

Suzuki-Miyaura Cross-Coupling Syntheses

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of DPBTD and its derivatives. researchgate.netmdpi.com This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. mdpi.com In the context of DPBTD synthesis, this translates to the reaction of 4,7-dihalogeno-2,1,3-benzothiadiazole, most commonly 4,7-dibromo-2,1,3-benzothiadiazole (B82695), with phenylboronic acid.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of various substituents on the phenyl rings by employing appropriately functionalized phenylboronic acids. This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids. mdpi.com The general applicability of this reaction has been demonstrated in the synthesis of numerous flavonoids and other complex aromatic systems. mdpi.com

A typical synthetic route commences with the bromination of 2,1,3-benzothiadiazole (B189464) to yield 4,7-dibromo-2,1,3-benzothiadiazole. utm.my This dibrominated intermediate then undergoes a Suzuki-Miyaura coupling with two equivalents of phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to afford the target this compound.

Alternative Coupling Reactions for DPBTD Synthesis

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methodologies can also be employed for the synthesis of the DPBTD core. The Stille coupling, which utilizes organotin reagents, presents another viable pathway. Although effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura reaction a more attractive option.

Direct arylation is an emerging alternative that circumvents the need for pre-functionalized coupling partners like boronic acids or organotins. researchgate.net This method involves the direct coupling of a C-H bond of the phenyl ring with the halogenated benzothiadiazole core, offering a more atom-economical approach. researchgate.net For instance, 4,7-di(2-thienyl)-2,1,3-benzothiadiazole (DTBT) has been successfully synthesized via direct arylation under mild conditions. researchgate.net

Post-Synthetic Functionalization and Derivatization Strategies

Once the DPBTD core is assembled, a variety of post-synthetic modifications can be implemented to fine-tune its electronic and photophysical properties. These strategies are crucial for optimizing the performance of DPBTD-based materials in specific applications.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of the DPBTD core can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pendant phenyl rings or the benzothiadiazole unit itself. dummies.comstudypug.com

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups increase the electron density of the conjugated system. ucalgary.ca This generally leads to a raising of the highest occupied molecular orbital (HOMO) energy level, which can be beneficial for applications in organic photovoltaics by improving the open-circuit voltage. acs.org The introduction of alkoxy groups can also enhance the solubility of the resulting polymers. uhasselt.be

Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN) or fluoro (-F) decrease the electron density. ucalgary.ca This typically lowers both the HOMO and the lowest unoccupied molecular orbital (LUMO) energy levels. Halogen substitution is a common strategy to tune energy levels. uhasselt.be

The strategic placement of these substituents influences the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its absorption and emission properties. This push-pull architecture, with an electron-deficient benzothiadiazole core and electron-rich phenyl groups, is a key design principle for developing materials with tailored optoelectronic properties.

Incorporation into Conjugated Polymeric Architectures

The DPBTD moiety is a valuable building block for the construction of conjugated polymers used in organic electronics. cjps.orgmit.edu Its electron-accepting nature makes it an excellent component in donor-acceptor (D-A) copolymers. polymer.cn By alternating DPBTD units with various electron-donating comonomers, the bandgap and energy levels of the resulting polymer can be precisely controlled. polymer.cn

Several polymerization techniques are utilized to incorporate DPBTD into polymeric chains:

Suzuki Polycondensation: This is a widely used method for synthesizing D-A copolymers, where a dibromo-DPBTD derivative is reacted with a diboronic acid ester of a donor monomer.

Horner-Wadsworth-Emmons Polycondensation: This reaction has been employed to prepare poly(heteroarylenevinylene)s containing the DPBTD unit. polymer.cn

Direct Arylation Polycondensation: This method offers a more sustainable route to these polymers by reducing the number of synthetic steps and avoiding toxic organometallic reagents.

The properties of these copolymers, such as solubility, thermal stability, and charge carrier mobility, can be further tuned by modifying the side chains on the polymer backbone. acs.org

Structural Modifications for Enhanced Electronic and Photophysical Response

Beyond simple substituent effects, more profound structural modifications can be made to the DPBTD framework to elicit specific electronic and photophysical responses. These modifications often focus on extending the π-conjugation or altering the molecular geometry.

One approach involves fusing additional aromatic rings to the benzothiadiazole core, creating more extended and rigid structures. This can lead to red-shifted absorption and emission spectra, as well as improved charge transport properties due to enhanced intermolecular π-π stacking.

Another strategy involves introducing different aryl or heteroaryl groups at the 4 and 7 positions. For example, replacing the phenyl groups with thienyl groups to form 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (DTBT) can lead to a more planar structure and enhanced electron delocalization. researchgate.net This planarity facilitates stronger intermolecular interactions, which is beneficial for charge transport in organic field-effect transistors.

The photophysical properties, including fluorescence quantum yields and excited-state lifetimes, are highly sensitive to these structural changes. nih.gov By carefully designing the molecular architecture, it is possible to create DPBTD derivatives with optimized properties for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes.

Challenges and Innovations in DPBTD Synthesis

The synthesis of this compound (DPBTD) and its derivatives, while crucial for their application in materials science, is accompanied by several challenges. Overcoming these hurdles has led to significant innovations in synthetic organic chemistry, paving the way for more efficient, scalable, and versatile production methods.

A primary challenge lies in the preparation of the key precursor, 4,7-dibromo-2,1,3-benzothiadiazole. Traditional synthesis routes to this intermediate can be arduous. researchgate.net One common method involves the bromination of 2,1,3-benzothiadiazole using bromine in hydrobromic acid. ossila.com An alternative procedure employs N-bromosuccinimide (NBS) in concentrated sulfuric acid. This latter method, however, presents scalability issues due to the need for large quantities of sulfuric acid and extended reaction times, sometimes as long as 16 hours. nih.gov Such conditions are not only resource-intensive but also pose significant challenges for industrial-scale production and waste management. nih.gov

In response to these challenges, significant innovations in synthetic methodologies have emerged. One of the most impactful advances is the use of regioselective C–H functionalization. Specifically, Iridium-catalyzed C–H borylation has been demonstrated as a powerful technique to create versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.gov This method allows for the direct and controlled introduction of functional groups at specific positions on the BTD ring under milder conditions, circumventing the need for harsh electrophilic substitution or multi-step de novo syntheses. nih.gov

Once the key 4,7-dihalo-2,1,3-benzothiadiazole intermediate is obtained, the introduction of the phenyl groups is typically achieved through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille reactions are widely employed for this purpose, coupling the dibromo-BTD core with appropriate phenyl-boron reagents or phenyl-tin reagents, respectively. nih.govmdpi.com These reactions are fundamental to constructing the final DPBTD structure and its arylated analogues. For instance, the synthesis of 4,7-di-2-thienyl-2,1,3-benzothiadiazole, a closely related compound, utilizes a Suzuki coupling between 4,7-dibromo-2,1,3-benzothiadiazole and a thiophene-boronic ester derivative. mdpi.com

Innovations are also being driven by the demand for DPBTD-based materials with precisely tuned electronic properties for applications in organic electronics. polymer.cnacs.org For example, in the synthesis of copolymers for photovoltaic cells, Horner polycondensation reactions have been utilized. polymer.cnacs.org Moreover, strategic modifications, such as attaching bulky side chains to the aryl units, can alter the conformation of the polymer backbone. This steric hindrance can fine-tune the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for optimizing the performance of organic solar cells. rsc.org The development of computer-aided synthesis planning and machine-assisted reaction optimization is also beginning to accelerate the discovery of new, more efficient synthetic pathways. labmanager.comnih.gov

A summary of synthetic challenges and corresponding innovative solutions is presented in the table below.

| Challenge | Innovative Solution(s) |

| Harsh conditions and scalability issues in precursor (4,7-dibromo-BTD) synthesis. nih.gov | Development of modified synthetic protocols and exploration of alternative, more efficient brominating agents. nih.gov |

| Difficulty in direct, regioselective functionalization of the BTD ring. nih.gov | Iridium-catalyzed C–H borylation for precise installation of functional groups. nih.gov |

| Need for complex de novo syntheses for many derivatives. nih.gov | Direct C-H functionalization methods that avoid building the molecule from scratch. nih.gov |

| Control over electronic properties in DPBTD-containing polymers. polymer.cnrsc.org | Strategic use of bulky side chains to induce conformational changes and tune HOMO/LUMO energy levels. rsc.org Utilization of specific polymerization techniques like Horner polycondensation. polymer.cnacs.org |

Electronic Structure and Advanced Quantum Chemical Investigations of Dpbtd

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) Characteristics and Localization

The HOMO level is a key parameter that influences the electron-donating ability of a molecule. In DPBTD and its derivatives, the HOMO is typically localized on the electron-rich donor portions of the molecule. umich.edu For instance, in copolymers incorporating DPBTD, the HOMO level is largely associated with the donor co-monomer. umich.edu Theoretical calculations, such as those using Density Functional Theory (DFT), have shown that the HOMO energy levels can be systematically tuned. For example, in a series of conjugated polymers, the HOMO levels were found to be approximately corresponding to that of the donor group. umich.edu

Cyclic voltammetry studies on copolymers containing DPBTD have revealed deep-lying HOMO energy levels, which imparts good air stability to the materials. polymer.cnacs.org This characteristic is advantageous for applications in organic photovoltaic cells as it can lead to higher open-circuit voltages. polymer.cnacs.org The introduction of different donor units allows for the modulation of the HOMO level; for example, copolymers with thiophene (B33073) units have shown different HOMO levels compared to those with fluorene (B118485) or phenylene units. polymer.cn

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Localization

The LUMO level is indicative of the electron-accepting ability of a molecule. In the case of DPBTD-based materials, the LUMO is predominantly localized on the electron-deficient benzothiadiazole (BTD) acceptor unit. umich.edu This localization is a characteristic feature of donor-acceptor type molecules.

DFT calculations have demonstrated that the LUMO level is significantly influenced by the acceptor strength. umich.edu Increasing the electron-withdrawing power of the acceptor group leads to a more pronounced decrease in the LUMO energy level. umich.edu This principle allows for the fine-tuning of the electronic properties of DPBTD-based materials for specific applications. For instance, in copolymers, while the HOMO levels show little change with the extension of the polymer chain, the LUMO levels decrease more significantly. umich.edu

Energy Gap Determination and Modulation

The energy gap (Eg), or HOMO-LUMO gap, is a critical parameter that determines the absorption and emission properties of a material and is a key factor in the design of organic semiconductors for applications like organic solar cells and light-emitting diodes. eurekalert.orgresearchgate.net The energy gap of DPBTD itself is relatively large, with its absorption primarily in the ultraviolet region. polymer.cn

The energy gap of DPBTD-based materials can be effectively modulated through copolymerization with various aromatic units. polymer.cn By alternating electron-donating and electron-accepting units, the HOMO-LUMO gap can be compressed through molecular orbital hybridization and intramolecular charge transfer. umich.edu For example, copolymerizing DPBTD with units like fluorene, thiophene, or phenylene can create materials with new electronic configurations and tailored optoelectronic properties. polymer.cn

The introduction of different structural modifications can also tune the energy gap. For instance, the insertion of a vinylene linkage into the π-conjugated system is an effective strategy for modulating electronic properties. polymer.cn Furthermore, the addition of electron-donating or electron-withdrawing groups to the molecular structure can systematically alter the HOMO and LUMO levels, thereby tuning the energy gap. nih.gov Theoretical studies have shown that introducing electron-withdrawing groups can lead to a reduction in the HOMO-LUMO gap. nih.gov

Experimentally, the energy gap can be determined from electrochemical measurements (cyclic voltammetry) and optical absorption spectra. polymer.cn The electrochemical gap is calculated from the onset oxidation and reduction potentials, while the optical gap is determined from the onset of the absorption spectrum.

Intramolecular Charge Transfer (ICT) Phenomena and Characterization

Donor-acceptor molecules like DPBTD are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon involves the transfer of an electron from the electron-rich donor part of the molecule to the electron-deficient acceptor part. researchgate.net In DPBTD, the phenyl groups act as donors and the benzothiadiazole core acts as the acceptor.

The ICT character is a key feature of the excited states of such molecules and significantly influences their photophysical properties, including their fluorescence behavior. nih.gov The charge transfer process can be characterized by a significant change in the dipole moment upon excitation. rsc.org In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties twist relative to each other in the excited state. nih.gov

The extent of ICT can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated ICT state. rsc.org This stabilization can lead to a red-shift in the fluorescence spectrum. Time-resolved spectroscopic techniques can be employed to study the dynamics of the ICT process, which can occur on the picosecond timescale. rsc.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and properties of molecules like DPBTD. mdpi.comnih.gov These methods allow for the calculation of various molecular properties, including optimized geometries, frontier molecular orbital energies, and electronic absorption spectra. nih.gov

DFT calculations are widely used to predict the ground-state properties of molecules. nih.gov By choosing an appropriate functional and basis set, one can obtain accurate descriptions of the molecular geometry and electronic structure. reddit.com TD-DFT, on the other hand, is employed to study the excited-state properties of molecules, such as excitation energies and oscillator strengths, which are crucial for understanding their photophysical behavior. nih.govyoutube.com TD-DFT has become a standard method for predicting the electronic spectra of organic molecules. researchgate.net

However, it is important to note that the accuracy of DFT and TD-DFT calculations can be dependent on the choice of the exchange-correlation functional. nih.gov For example, standard functionals may not accurately describe charge-transfer states, and range-separated hybrid functionals are often recommended for such systems. nih.gov

Geometrical Optimization and Conformational Analysis

DFT calculations are instrumental in determining the optimized geometry and analyzing the conformational landscape of DPBTD and its derivatives. nih.gov The conformation of the molecule, particularly the dihedral angles between the phenyl rings and the benzothiadiazole core, can have a significant impact on its electronic properties.

For instance, in the case of 4,7-dithienyl-2,1,3-benzothiadiazole, a related compound, computational studies have shown the existence of different conformers in equilibrium, characterized by different orientations of the thiophene rings. rsc.org X-ray diffraction studies have confirmed the presence of such orientational disorder in the solid state. rsc.org The rotational barrier between these conformers is often low, leading to a distribution of conformations in solution. rsc.org

The geometrical changes upon excitation can also be investigated using computational methods. For example, in some donor-acceptor molecules, the excited state relaxation involves a planarization of the molecule, which can facilitate the ICT process. rsc.org

Prediction of Electronic Transitions and Spectroscopic Signatures

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic transitions and spectroscopic signatures of 4,7-Diphenyl-2,1,3-benzothiadiazole (DPBTD). These computational methods provide valuable insights into the nature of the excited states and the origins of the observed absorption and emission spectra.

The primary electronic transition in DPBTD and its derivatives corresponds to a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. This is often characterized as an intramolecular charge transfer (ICT) from the electron-donating phenyl groups to the electron-accepting benzothiadiazole core. The insertion of two phenylene units between the 2,1,3-benzothiadiazole (B189464) unit and the fluorene unit in related polymers reduces the effective conjugation length, leading to a blueshift in the electroluminescence spectra. rsc.org

For instance, in a study of related copolymers, the absorption peaks were observed around 400–450 nm, with emission between 500–610 nm. researchgate.net The solvatochromic effects observed in these compounds, where the emission, quantum yield, and lifetimes depend on the solvent polarity, further support the ICT nature of the excited state. researchgate.net In a similar compound, 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), the energy transition from the ground to the nearest excited state is in the range of 2.4–2.7 eV. mdpi.com

The table below summarizes key predicted and experimental electronic transition data for DPBTD and related compounds.

| Compound/System | Absorption λmax (nm) | Emission λmax (nm) | Energy Gap (eV) | Nature of Transition |

| 4,7-diphenylethynyl-2,1,3-benzothiadiazole | 400-450 | 500-610 | - | ICT |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | - | - | 2.4-2.7 | ICT |

| Poly(fluorene-co-benzothiadiazole) derivative | - | 521 | - | ICT |

| Copolymers of DPBTD | - | - | 1.75-2.38 | ICT |

This table is generated based on available data for DPBTD and structurally similar compounds to illustrate typical electronic transition properties.

Transient absorption spectroscopy experiments on related molecules have identified that the primary step after excitation is an internal charge transfer, which can be assisted by planarization of the thiophene rings on a picosecond timescale. rsc.orgresearchgate.net This relaxation process is a key factor contributing to the large Stokes shift often observed in this class of molecules. rsc.orgresearchgate.net

Orbital Hybridization and Electronic Delocalization Pathways

The electronic properties of this compound are fundamentally governed by the hybridization of atomic orbitals and the pathways for electronic delocalization across the molecular framework. The molecule features a central electron-accepting 2,1,3-benzothiadiazole (BTD) core flanked by two electron-donating phenyl rings, creating a donor-acceptor-donor (D-A-D) architecture.

The BTD core is a key component in many organic electronic materials due to its strong electron-withdrawing nature. polyu.edu.hk The hybridization of the sulfur and nitrogen atoms within the thiadiazole ring, along with the sp2 hybridized carbons of the fused benzene (B151609) ring, creates a planar, electron-deficient system. The nitrogen atoms in the BTD unit possess lone pairs of electrons that are integral to the electronic structure.

The phenyl rings attached at the 4 and 7 positions of the BTD core are also composed of sp2 hybridized carbon atoms, forming aromatic systems. The p-orbitals of the phenyl rings can overlap with the p-orbitals of the BTD core, facilitating electronic delocalization. This delocalization is the primary pathway for the intramolecular charge transfer (ICT) upon photoexcitation.

The HOMO is typically localized on the electron-rich phenyl groups, while the LUMO is centered on the electron-deficient BTD core. This spatial separation of the frontier molecular orbitals is a hallmark of D-A-D systems and is responsible for their characteristic photophysical properties. The energy of the HOMO level is a critical parameter; for instance, copolymers based on DPBTD have been shown to possess deep-lying HOMO energy levels, which imparts good air stability. polymer.cn

The torsional angle between the phenyl rings and the BTD core can influence the degree of electronic coupling and, consequently, the electronic properties. A more planar conformation generally leads to better orbital overlap and more efficient delocalization, which can affect the absorption and emission characteristics of the molecule. In solution, due to a low rotational barrier, a distribution of relative internal orientations of the substituent rings can exist. rsc.org

Photophysical Phenomena and Advanced Spectroscopic Characterization of Dpbtd

Absorption and Emission Mechanisms in Solution and Solid State

The absorption and emission characteristics of DPBTD are highly sensitive to its molecular environment, exhibiting distinct behaviors in solution and as a solid. These properties are governed by the nature of its electronic transitions and the interplay of radiative and non-radiative decay pathways.

Electronic Transitions and Vibronic Coupling

The electronic absorption spectra of DPBTD-based materials are primarily characterized by π-π* transitions within the conjugated backbone. In copolymers containing DPBTD, these transitions are evident as distinct absorption peaks. For instance, a copolymer known as PF-DBT displays two clear absorption peaks around 400 nm and 436 nm, which are attributed to these π-π* transitions. polymer.cn The introduction of different comonomers, such as dialkyloxyphenylene or dialkylthiophene, can lead to a red-shift in the absorption maxima due to increased conjugation along the polymer backbone. polymer.cn

Vibronic coupling, the interaction between electronic transitions and molecular vibrations, plays a crucial role in the spectral features of these compounds. nih.govresearchgate.net This coupling can influence the shape and fine structure of both absorption and emission bands. The strength of vibronic coupling can differ significantly between different types of electronic transitions, such as charge-transfer and f-f transitions, even within the same molecule. nih.gov

In solution, the polarity of the solvent can influence the electronic transitions. For derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), solvatochromism is a common phenomenon, where the absorption and emission maxima shift with solvent polarity. nih.gov This effect is often linked to intramolecular charge-transfer (ICT) character in the excited state. For instance, in some BTD derivatives, a large Stokes shift (the difference between absorption and emission maxima) of around 6000 cm⁻¹ is observed in solution, indicative of a significant ICT reaction in the excited state. rsc.org

In the solid state, molecular packing and aggregation can significantly alter the photophysical properties. nih.gov Changes in crystal packing can lead to shifts in the emission bands. nih.gov For example, aggregation effects in polystyrene films doped with a BTD derivative caused a bathochromic (red) shift in the emission as the concentration of the dopant increased. nih.gov

Radiative and Non-Radiative Decay Processes

Once excited, a molecule can return to its ground state through radiative pathways, such as fluorescence and phosphorescence, or non-radiative pathways like internal conversion and intersystem crossing. In many DPBTD derivatives, fluorescence is the dominant radiative decay process, often with high quantum yields. nih.govrsc.org For instance, certain chalcogenides based on 4-amino-2,1,3-benzothiadiazole exhibit bright fluorescence with quantum yields reaching up to 93% in the solid state and close to 100% in toluene (B28343) solutions. nih.gov

Non-radiative decay can also involve the population of triplet states. Flash photolysis experiments on some BTD derivatives have revealed the population of triplet states with lifetimes of approximately 500 ns, as well as charge-separated species that live for about 2 µs. rsc.org

Excited State Dynamics and Relaxation Pathways

The events that occur in the excited state, from initial excitation to eventual decay, are complex and unfold on timescales ranging from femtoseconds to nanoseconds. Understanding these dynamics is crucial for optimizing the performance of DPBTD-based materials in various applications.

Fluorescence Lifetime Measurements and Analysis

Fluorescence lifetime is a key parameter that provides insight into the excited state. For many fluorescent BTD derivatives, the emission lifetime falls within the nanosecond range, typically between 4 and 20 ns, confirming that the primary emission is fluorescence. nih.gov

In some cases, the fluorescence decay can be multi-exponential, indicating the presence of different emitting species or different excited state conformations. For example, a BTD derivative, BTIA-COOH, displays lifetimes of 390 ps, 1.15 ns, and 7.75 ns, which have been assigned to different emitting species. rsc.org The presence of multiple lifetimes can also be due to the existence of different emissive aggregates or defects in solid samples. nih.gov

The table below summarizes the fluorescence lifetime data for selected 2,1,3-benzothiadiazole derivatives.

| Compound/System | Solvent/State | Lifetime(s) (ns) | Notes |

| Chalcogenides of 4-amino-2,1,3-benzothiadiazole | Solid State | 4 - 20 | Indicates fluorescence as the major decay path. nih.gov |

| BTIA-ester | Solution | 7.52 | Single exponential decay. rsc.org |

| BTIA-COOH | Solution | 0.390, 1.15, 7.75 | Multi-exponential decay, assigned to different emitting species. rsc.org |

| ICT aggregates in BTIA-ester | Solid State | 1.20, 2.87 | Lifetimes of aggregated species. rsc.org |

| ICT and ionic species in BTIA-HOF | Solid State | 0.52, 1.23 | Lifetimes of species formed after ICT and proton transfer. rsc.org |

Transient Absorption Spectroscopy for Ultrafast Processes

Transient absorption spectroscopy is a powerful technique for probing the ultrafast dynamics that occur immediately after photoexcitation. researchgate.net This method allows for the identification of short-lived intermediates and the determination of the timescales of various photophysical and photochemical processes.

For a derivative, 4,7-dithien-2-yl-2,1,3-benzothiadiazole, transient absorption experiments revealed that the primary step after excitation is an internal charge transfer (ICT) assisted by the planarization of the thiophene (B33073) rings. rsc.org This process occurs on a very fast timescale, ranging from 0.88 to 1.3 picoseconds, depending on the solvent's polarity. rsc.org

In other BTD derivatives, femtosecond transient absorption studies have shown that an ICT reaction can take place in approximately 300 fs, followed by the twisting of phenyl moieties in about 6 ps. rsc.org In the solid state, the ICT event can be significantly slower, on the order of 80 ps. rsc.org These studies highlight the critical role of molecular conformation and environment in dictating the initial excited-state relaxation pathways.

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

In conjugated polymers and molecular aggregates, the initial photoexcitation creates an exciton, a bound state of an electron and a hole. The dynamics of these excitons, including their migration and transfer, are fundamental to the operation of organic electronic devices.

Energy transfer can occur through several mechanisms, primarily distinguished as either Coulombic (Förster) or exchange (Dexter) in nature. researchgate.net The efficiency and mechanism of energy transfer are dependent on factors such as the distance between the donor and acceptor, their spectral overlap, and their relative orientation. mdpi.com

In copolymers incorporating DPBTD, efficient energy transfer from one segment of the polymer to another can occur. For example, in green light-emitting polyfluorenes, incorporating DPBTD moieties leads to efficient electroluminescence, suggesting effective energy migration to the emissive sites. rsc.org

Fluorescence Quantum Yield Investigations and Factors Influencing Efficiency

The fluorescence quantum yield (Φf), a measure of a molecule's emission efficiency, is a critical parameter for luminophores. For 4,7-Diphenyl-2,1,3-benzothiadiazole, this property is notably high, though it is significantly influenced by the molecule's physical state and surrounding environment.

In solution, DPBTD exhibits a very high fluorescence quantum yield, reported to be in the range of 75% to 98%. acs.orgacs.orgresearchgate.net This efficiency indicates that the radiative decay from the excited state is a highly favored de-excitation pathway over non-radiative processes. The structural rigidity of the benzothiadiazole core, coupled with the flanking phenyl groups, contributes to this high emission efficiency by limiting vibrational modes that would otherwise lead to non-radiative energy loss.

The efficiency is also dependent on the surrounding medium. Research indicates that the fluorescence quantum yield of DPBTD tends to increase with rising solvent polarity. acs.orgacs.org This phenomenon suggests that the polar environment stabilizes the charge-transfer character of the excited state, which in turn enhances the radiative decay rate.

In the solid state, such as in crystalline form, the fluorescence quantum yield of DPBTD remains substantial, with values reported between 50% and 85%. acs.orgacs.orgresearchgate.net The reduction in quantum yield compared to solutions can be attributed to intermolecular interactions and packing effects in the crystal lattice, which can introduce non-radiative decay pathways. However, for polymers that incorporate the DPBTD moiety into their backbone, high photoluminescence quantum efficiencies of up to 82% in solid films have been demonstrated. researchgate.net This highlights the potential of DPBTD as a core component for highly emissive solid-state materials.

Table 1: Fluorescence Quantum Yield of this compound in Different States

| Physical State | Fluorescence Quantum Yield (Φf) |

| Solution | 75% - 98% |

| Crystal | 50% - 85% |

| Polymer Film | up to 82% |

Solvatochromism and Environmental Effects on Photophysical Properties

Solvatochromism, the change in a substance's color with a change in solvent polarity, is a prominent feature of this compound. This behavior is a direct consequence of the alteration of the energy levels of the ground and excited states due to interactions with solvent molecules.

DPBTD derivatives exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (a bathochromic or red shift) as the polarity of the solvent increases. nih.gov For instance, derivatives have shown emission maxima shifting from the green to the yellow region of the spectrum, with wavelengths ranging from approximately 502 nm to 590 nm, when moving to more polar solvents. nih.gov This effect is indicative of a larger dipole moment in the excited state compared to the ground state. Upon photoexcitation, there is a significant intramolecular charge transfer (ICT) from the phenyl donor groups to the electron-accepting benzothiadiazole core. Polar solvent molecules arrange around the DPBTD molecule, stabilizing the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy of the excited state, resulting in a red-shifted emission.

The absorption spectra, in contrast, are generally less sensitive to solvent polarity. rsc.org This suggests that the ground state dipole moment is less affected by the solvent environment. The significant difference between the solvent's effect on the emission and absorption spectra leads to a large Stokes shift, particularly in polar solvents. rsc.org

Studies on DPBTD have confirmed a distinct solvatochromic effect where both the fluorescence quantum yield and the excited-state lifetime increase with greater solvent polarity. acs.orgacs.org This is consistent with the stabilization of the charge-transfer excited state, which not only affects the emission energy but also influences the rates of radiative and non-radiative decay.

Table 2: Illustrative Solvatochromic Effects on Benzothiadiazole Derivatives

| Solvent | Polarity | Typical Emission Maximum | Fluorescence Quantum Yield (Φf) |

| n-Hexane | Low | ~520 nm | Moderate |

| Toluene | Medium | ~537 nm | High |

| Tetrahydrofuran (THF) | Medium-High | ~553 nm | High |

Note: Data in this table is illustrative of the solvatochromic trend for benzothiadiazole derivatives as reported in the literature. nih.gov Specific values for this compound will vary but follow a similar pattern of red-shifting and quantum yield changes with solvent polarity.

Electrochemical Behavior and Energy Level Alignment of Dpbtd

Cyclic Voltammetry Studies for Redox Potentials

Cyclic voltammetry (CV) is widely employed to determine the oxidation and reduction potentials of DPBTD and its analogues. These measurements provide insights into the electron-donating and electron-accepting capabilities of the molecules. For instance, studies on copolymers containing 4,7-diphenyl-2,1,3-benzothiadiazole have shown that these materials exhibit deep-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which suggests good air stability. polymer.cn

The redox behavior of benzothiadiazole derivatives is influenced by the nature of the substituent groups. For example, in a series of 2,1,3-benzothiadiazole (B189464) derivatives, the oxidation potential was found to be significantly lower for a compound with an ethylenedioxythiophene substituent compared to others, indicating a stronger donor character. semanticscholar.org During electrochemical oxidation, many benzothiadiazole monomers undergo an irreversible polymerization process. semanticscholar.org In some cases, the first oxidation scan in CV reveals a sharp reduction peak, suggesting the formation of dimers. semanticscholar.org

The electrochemical properties of 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) have been studied, revealing a one-electron reduction potential of approximately -500 mV. rsc.org The resulting radical anion is stable with a lifetime exceeding 10 seconds at a neutral pH. rsc.org

Determination of Electrochemical HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the charge injection and transport properties of organic semiconductors. These can be estimated from the onset oxidation and reduction potentials obtained from cyclic voltammetry measurements.

For a series of 4,7-diaryl-2,1,3-benzothiadiazoles, the HOMO and LUMO energy levels were determined to be in the ranges of -5.15 to -5.97 eV and -2.47 to -2.96 eV, respectively. researchgate.net This results in an optical band gap between 2.68 and 3.08 eV. researchgate.net In copolymers based on this compound, the HOMO energy levels are found to be relatively low, which is a desirable characteristic for achieving high open-circuit potential in photovoltaic cells. polymer.cn

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed understanding of the electronic structure. For a series of benzothiazole (B30560) derivatives, the HOMO energy was found to be distributed throughout the molecule, while the LUMO was localized on the benzothiadiazole core. nih.gov The calculated HOMO and LUMO energy levels are generally in reasonable agreement with experimental values. nih.gov

The following table summarizes the electrochemical and optical properties of some 2,1,3-benzothiadiazole derivatives:

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |

| 2a | -5.60 | -3.22 | 2.38 | 2.27 |

| 2b | -5.76 | -3.42 | 2.34 | 2.23 |

| 2c | -5.24 | -3.49 | 1.75 | 1.96 |

| 2d | -5.86 | -3.53 | 2.33 | 2.20 |

Data sourced from a study on small-donor 2,1,3-benzothiadiazole derivatives. The HOMO and LUMO levels were determined from the onset of the first oxidation and reduction peaks in cyclic voltammetry, respectively. The electrochemical band gap was calculated as the difference between the HOMO and LUMO levels, while the optical band gap was determined from the onset of the UV-vis absorption spectrum. semanticscholar.orgmdpi.com

Implications for Charge Injection and Extraction in Organic Systems

The alignment of the HOMO and LUMO energy levels of DPBTD-based materials with the work functions of the electrodes and the energy levels of other active layers is critical for efficient charge injection and extraction in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

The deep HOMO levels observed in many DPBTD copolymers are advantageous for achieving good air stability and high open-circuit voltages in solar cells. polymer.cn The electron-accepting nature of the benzothiadiazole unit facilitates the design of materials with tunable band gaps and high electron affinities, which are beneficial for their use as electron transport materials or as acceptors in donor-acceptor systems. researchgate.net

Fluorescence quenching studies of some benzothiadiazole derivatives in the presence of a fullerene acceptor (C60) have demonstrated charge transfer from the benzothiadiazole donor to the fullerene acceptor. researchgate.net The efficiency of this charge transfer is influenced by the steric hindrance of the substituents on the DPBTD core. researchgate.net This property is fundamental to the operation of bulk heterojunction solar cells where efficient charge separation at the donor-acceptor interface is required.

Electrochemical Stability and Reversibility of Redox Processes

The stability of a material under repeated oxidation and reduction cycles is crucial for the long-term operational stability of an electronic device. Cyclic voltammetry can provide insights into the electrochemical stability and the reversibility of the redox processes.

For some 4,7-diaryl-2,1,3-benzothiadiazoles, the redox processes have been shown to be reversible. researchgate.net However, in many cases, particularly with unsubstituted or less sterically hindered benzothiadiazole derivatives, irreversible oxidative polymerization can occur. semanticscholar.orgresearchgate.net This polymerization can lead to the formation of a film on the electrode surface, which may alter the electrochemical behavior of the material.

Charge Generation, Transport, and Exciton Dissociation Mechanisms Involving Dpbtd

Exciton (B1674681) Formation and Migration within DPBTD Systems

Upon absorption of a photon, a molecule in the DPBTD system is promoted to an electronically excited state, forming an electron-hole pair that remains bound by Coulombic attraction; this bound pair is known as an exciton. researchgate.net In organic semiconductors, excitons can exist in two spin states: singlet excitons (spin=0) and triplet excitons (spin=1). nih.govaps.org The formation rates of singlet versus triplet excitons are determined by molecular orbital interactions and interchain bond-charge correlations. nih.govaps.org While photoluminescence typically involves singlet excitons, triplet excitons are also significant due to their longer lifetimes. nih.gov

Once formed, these excitons are not stationary and can migrate from one molecule to another. This energy migration is a crucial step, as the exciton must typically reach a material interface to be useful for charge generation. researchgate.net One of the primary mechanisms for this migration is Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling process where energy is transferred from an excited donor chromophore to a nearby acceptor chromophore. wikipedia.orgyoutube.com The efficiency of FRET is highly sensitive to the distance between molecules, scaling inversely with the sixth power of that distance. wikipedia.orgnih.gov

The average distance an exciton can travel from its point of generation before it radiatively or non-radiatively decays is termed the exciton diffusion length . researchgate.netrsc.org This parameter is critical; for efficient charge separation, the exciton must be generated within this distance of a dissociating interface. researchgate.net The exciton diffusion length can vary significantly, from a few nanometers in disordered materials to several micrometers in highly ordered organic single crystals. rsc.orgaps.org Both singlet and triplet excitons diffuse, though often with different diffusion lengths due to their distinct lifetimes and properties. nih.govaps.org For instance, triplet excitons can have significantly longer diffusion lengths, which makes them attractive for energy transfer schemes. researchgate.netcam.ac.uk

Table 1: Key Concepts in Exciton Dynamics

| Concept | Description | Significance in DPBTD Systems |

| Singlet Exciton | An electron-hole pair with anti-parallel spins (total spin = 0). Typically has a short lifetime and is responsible for fluorescence. nih.govaps.org | Primary species involved in fast, radiative decay and FRET processes. |

| Triplet Exciton | An electron-hole pair with parallel spins (total spin = 1). Typically has a longer lifetime and decays via phosphorescence. nih.govaps.org | Its long lifetime and diffusion length allow for efficient energy harvesting and transfer over greater distances. nih.govcam.ac.uk |

| Förster Resonance Energy Transfer (FRET) | A non-radiative mechanism of energy transfer between two light-sensitive molecules (chromophores) via dipole-dipole coupling. wikipedia.orgyoutube.com | Facilitates the migration of exciton energy to donor-acceptor interfaces where charge separation can occur. |

| Exciton Diffusion Length | The average distance an exciton can travel before decaying. researchgate.netrsc.org | Determines the volume of material from which excitons can be effectively harvested for charge generation. researchgate.net |

Interfacial Charge Separation and Recombination Dynamics

For charge carriers to be generated, the Coulombically bound exciton must be dissociated. researchgate.net This process typically occurs at a heterointerface between an electron-donating (donor) and an electron-accepting (acceptor) material. When an exciton, having migrated through the DPBTD-containing material, reaches this interface, it can transition into a charge-transfer (CT) state. researchgate.netnih.gov In this state, the electron and hole are still loosely bound but are localized on the acceptor and donor molecules, respectively. researchgate.net

The CT state is a critical intermediate. researchgate.netnih.gov From here, two competing pathways exist: dissociation into free charge carriers or recombination. Successful dissociation requires overcoming the Coulombic binding energy of the CT state, leading to the formation of a charge-separated state where the electron and hole are free to move independently. researchgate.net

However, charge recombination acts as a primary loss mechanism. nih.govrsc.org Recombination can be categorized into two main types:

Geminate Recombination : This occurs when the electron and hole originating from the same exciton (an "intact pair") recombine before they can separate into free carriers. researchgate.netarxiv.org This process represents a direct loss of the photogenerated exciton.

Non-geminate Recombination : This involves the recombination of free electrons and holes that originated from different excitons. researchgate.netspie.org It is often a bimolecular process where the recombination rate depends on the concentration of mobile electrons and holes. nih.gov Suppressing non-geminate recombination is crucial for achieving high charge collection efficiency. rsc.org

The balance between charge separation and recombination is influenced by morphology, the energy of the charge transfer state, and the electric field. nih.govspie.org

Table 2: Interfacial Processes and Recombination Types

| Process | Description | Outcome |

| Charge Transfer (CT) State Formation | An exciton at a donor-acceptor interface evolves into a state where the electron is on the acceptor and the hole is on the donor. researchgate.netnih.gov | Intermediate step essential for charge generation. |

| Charge Separation | The CT state dissociates into free, mobile electrons and holes. researchgate.net | Generation of useful charge carriers for photocurrent. |

| Geminate Recombination | Recombination of an electron and hole from the same parent exciton, typically from the CT state. researchgate.netarxiv.org | Loss of a photogenerated exciton, reducing quantum efficiency. |

| Non-geminate Recombination | Recombination of uncorrelated free electrons and holes from different parent excitons. nih.govspie.org | Loss of free charge carriers, impacting short-circuit current and fill factor. rsc.org |

Charge Carrier Generation Pathways (e.g., photoinduced electron transfer)

The primary pathway for generating free charge carriers from excitons at a donor-acceptor interface is photoinduced electron transfer (PET) . dtic.miledinst.com This process can be described as the transfer of an electron from a photoexcited donor molecule to a ground-state acceptor molecule. edinst.com In the context of a DPBTD-based system, either the DPBTD-containing polymer can act as the donor (p-type) or the acceptor (n-type) depending on its blend partner. dtic.milrug.nl

The process unfolds as follows:

A photon excites the donor material, creating an exciton.

The exciton diffuses to the interface with the acceptor material.

An electron is transferred from the donor to the acceptor, creating a radical cation on the donor and a radical anion on the acceptor. edinst.com This is the charge-separated state.

The energetic driving force for this transfer is a key factor and can be estimated by the difference in the electrochemical potentials of the donor and acceptor and the excitation energy. edinst.com For efficient PET to occur, there must be sufficient orbital overlap between the donor and acceptor molecules at the interface. edinst.com This process effectively converts the initial photo-energy into chemical potential in the form of spatially separated charges, which can then be collected as photocurrent. nih.gov

Fundamental Aspects of Charge Carrier Mobility (qualitative, not performance metrics)

Once free electrons and holes are generated, their efficient transport to the respective electrodes is determined by their charge carrier mobility . wikipedia.org Mobility (µ) is a fundamental property that characterizes how quickly a charge carrier can move through a material under the influence of an electric field. wikipedia.orgyoutube.com In contrast to crystalline inorganic semiconductors, charge transport in disordered organic materials, including polymers incorporating DPBTD, is generally described by a hopping mechanism. aps.org In this model, charges are localized on individual molecules or conjugated segments and "hop" from one site to the next.

Several fundamental factors qualitatively influence charge carrier mobility in DPBTD-based systems:

Molecular Packing and Morphology : Higher structural order and crystallinity generally lead to higher mobility. nih.gov Well-ordered molecular packing facilitates orbital overlap between adjacent molecules, creating more efficient pathways for charge hopping. Solvent annealing and other processing techniques are often used to improve morphology and thus mobility. researchgate.net

Temperature : The hopping process is thermally activated, meaning that mobility generally increases with temperature as carriers gain sufficient energy to overcome the energetic barriers between hopping sites. youtube.comaps.org

Electric Field : At low fields, carrier velocity is proportional to the field. However, at high fields, the mobility in disordered organic semiconductors often shows a field dependence, which must be accounted for in device models. aps.org

Both electron and hole mobility are important, and balanced transport is often desirable for efficient device operation. rug.nl Studies on copolymers containing benzothiadiazole have shown that chemical modifications to the polymer backbone can tune the HOMO/LUMO energy levels and influence whether the material preferentially transports holes or electrons. rug.nlnih.govpolymer.cn

Solid State Organization and Thin Film Morphologies of Dpbtd Materials

Single Crystal Growth and X-ray Diffraction Analysis

The growth of large, high-quality single crystals is fundamental for the precise determination of molecular and crystal structures through X-ray diffraction.

Crystal Structure Determination and Polymorphism

Single crystals of DPBTD, with dimensions on the scale of centimeters, have been successfully grown from solutions. acs.orgacs.org X-ray diffraction analysis of these crystals has provided detailed insights into their atomic arrangement. The crystal structure of DPBTD has been refined and is found to belong to the triclinic space group P-1 with Z = 4, where Z is the number of molecules per unit cell. nih.gov This indicates a specific, ordered arrangement of the DPBTD molecules within the crystal lattice.

Investigations into the crystal structure of DPBTD at different temperatures, specifically at 85 K and 293 K, have been conducted to understand the thermal effects on its molecular conformation and packing. acs.org The existence of different crystalline forms, or polymorphism, can significantly impact the material's properties. While detailed studies on polymorphism in DPBTD are still emerging, the comparison with its derivatives, such as 4,7-bis(4-(trimethylsilyl)phenyl) BTD ((TMS-P)2-BTD), reveals that modifications to the molecular structure can lead to different crystal packing and a variety of conformational structures. acs.orgnih.gov For instance, the organosilicon derivative (TMS-P)2-BTD crystallizes in the monoclinic space group P21/c with Z = 32. nih.gov

Analysis of Molecular Packing and Intermolecular Interactions (e.g., π-π stacking)

The way DPBTD molecules pack together in the solid state is governed by non-covalent intermolecular interactions, with π-π stacking being a significant contributor. rsc.org In the crystal structure of DPBTD, the molecules exhibit a uniform conformational state. acs.orgnih.gov This uniformity in the arrangement of the phenyl and benzothiadiazole rings facilitates specific intermolecular interactions.

| Compound | Crystal System | Space Group | Z | Reference |

| 4,7-Diphenyl-2,1,3-benzothiadiazole (DPBTD) | Triclinic | P-1 | 4 | nih.gov |

| 4,7-bis(4-(trimethylsilyl)phenyl) BTD ((TMS-P)2-BTD) | Monoclinic | P21/c | 32 | nih.gov |

Thin Film Fabrication Methodologies

The fabrication of thin films is a critical step in the development of organic electronic devices. For DPBTD and its derivatives, both solution processing and vacuum deposition techniques are employed. researchgate.net

Solution processing methods offer advantages such as low cost, ease of manufacturing, and the potential for large-area and flexible device fabrication. researchgate.netresearchgate.netsemanticscholar.org These techniques involve dissolving the organic material in a suitable solvent and then depositing it onto a substrate. Common solution-based methods include:

Spin coating: This technique involves dispensing a solution onto a spinning substrate, resulting in a thin, uniform film. researchgate.netsemanticscholar.org

Dip coating: The substrate is immersed in and withdrawn from a solution at a constant speed, leaving a film on the surface. researchgate.netsemanticscholar.org

Inkjet printing: This method allows for the precise deposition of material in desired patterns, minimizing waste. semanticscholar.orgnih.gov

Solution-shearing: This technique can be used to produce highly crystalline films. researchgate.net

Vacuum deposition , also known as physical vapor deposition (PVD), involves heating the material in a vacuum chamber until it evaporates and then condenses onto a substrate. vaccoat.comkorvustech.comdentonvacuum.com This method provides excellent control over film thickness and purity and is suitable for creating high-quality, uniform films. dentonvacuum.com Techniques like thermal evaporation are commonly used for depositing organic materials. korvustech.com The choice of fabrication method depends on the specific application and the desired film properties. For instance, solution processing is often favored for large-area applications, while vacuum deposition is preferred for high-performance devices requiring precise control over the film structure. researchgate.netrsc.org

Characterization of Thin Film Morphology and Microstructure

The morphology and microstructure of DPBTD thin films significantly influence their performance in electronic devices. Various characterization techniques are used to investigate these properties:

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the surface topography of thin films at the nanoscale. researchgate.netmdpi.com It provides information about surface roughness, grain size, and the presence of any structural defects. researchgate.net

X-ray Diffraction (XRD): XRD is used to determine the crystallinity and molecular orientation within the thin film. researchgate.netopenaccesspub.org By analyzing the diffraction patterns, one can identify the crystalline phases present and the preferred orientation of the molecules relative to the substrate. researchgate.net

Transmission Electron Microscopy (TEM): TEM can provide even higher resolution images of the film's internal structure, including details about the crystal lattice and defects. mdpi.com

The information obtained from these techniques is crucial for understanding how the deposition parameters affect the film's structure and for optimizing the fabrication process to achieve the desired morphology. For instance, the solvent used in solution processing can significantly impact the crystallinity and molecular ordering of the resulting film. nih.gov

Correlation Between Solid-State Organization and Electronic/Photophysical Characteristics

The way DPBTD molecules are arranged in the solid state has a direct and profound impact on their electronic and photophysical properties. acs.orgnih.gov The intermolecular interactions, particularly π-π stacking, create pathways for charge and energy to move through the material. acs.orgnih.gov

The degree of molecular order and the specific packing motif influence key parameters such as:

Fluorescence Quantum Yield: In the solid state, the aggregation of molecules can sometimes lead to a decrease in fluorescence quantum yield due to non-radiative decay pathways. However, for DPBTD crystals, a high fluorescence quantum yield of 50-85% has been observed. nih.gov The uniform conformational state of DPBTD molecules in the crystal packing is a key factor in this high efficiency. acs.orgnih.gov

Stokes Shift: The difference between the absorption and emission maxima, known as the Stokes shift, is also affected by the solid-state environment. DPBTD exhibits a large Stokes shift in both solutions and crystals. nih.gov

Charge Carrier Mobility: In organic thin-film transistors (OTFTs), the charge carrier mobility is highly dependent on the molecular packing and the degree of crystallinity in the thin film. Well-ordered crystalline domains with strong π-π stacking generally lead to higher mobility. While specific mobility values for pristine DPBTD are not extensively reported in the provided context, the study of related benzothiadiazole derivatives highlights the importance of achieving high crystallinity for good p-channel characteristics. nih.gov

Structure Property Relationships: Principles of Molecular Design for Dpbtd

Influence of Peripheral Substituents and Conjugation Pathways on Electronic Properties

The electronic landscape of DPBTD derivatives can be effectively sculpted by the introduction of various substituent groups on the peripheral phenyl rings or directly on the benzothiadiazole core. These substituents can exert their influence through inductive and resonance effects, thereby modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The strategic placement of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., cyano, fluorine, nitro) groups can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, attaching electron-donating groups to the phenyl rings enhances the electron-richness of the periphery, while electron-withdrawing groups on the central benzothiadiazole unit amplify its acceptor character, leading to a more pronounced D-A-D (Donor-Acceptor-Donor) structure. This push-pull electronic framework often results in a narrowing of the HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption and emission spectra.

The nature and position of these substituents also dictate the photophysical behavior. A study on phenylethynyl-2,1,3-benzothiadiazole derivatives demonstrated that strong electron-donating substituents like N,N-dimethylamino lead to a pronounced solvatochromic behavior and a strong ICT character in the excited state. rsc.org In contrast, derivatives with electron-withdrawing substituents exhibit weaker ICT character. rsc.org The regioselective functionalization of the benzothiadiazole ring itself has been shown to be a powerful tool for tuning fluorescence emission. The introduction of methoxy and/or phenyl groups at different positions on the BTD benzoid ring (C4, C5, C4,C5, C4,C6, C4,C7, and C5,C6) significantly impacts the emissive properties. researchgate.netdiva-portal.org

Conjugation pathways, which refer to the system of alternating single and double bonds through which electrons are delocalized, are also critical. Extending the π-conjugation by introducing moieties like thiophene (B33073) rings can lead to a further red-shift in the absorption spectra and influence the molecular conformation. The interplay between the electronic nature of the substituents and the extent of the conjugation pathway allows for a fine-tuning of the material's color and emission properties.

Role of Linking Units in Copolymers and Supramolecular Assemblies

In the context of copolymers, the linking units can affect solubility, thermal stability, and morphology. For instance, three novel conjugated copolymers containing alkoxylated 4,7-diphenyl-2,1,3-benzothiadiazole and dialkylfluorene, dialkyloxyphenylene, or dialkylthiophene units were synthesized and showed good thermal stability and solubility in common organic solvents. acs.orgpolymer.cnpolymer.cn The electronic nature of the linking unit can also contribute to the donor-acceptor character of the copolymer.

In supramolecular assemblies, the linking units play a crucial role in directing the self-assembly process and determining the final architecture. A study on DPBTD-based polycatenars connected to 3,4,5-trialkoxybenzene units through ether (-OCH2-), ester (-OOC-), or amide (-HNCO-) linkages revealed that the polarity of these linkers had a profound effect on their self-assembly and photophysical properties. researchgate.netepa.gov The ether and amide-linked compounds were found to be mesogenic, forming columnar phases, while the ester-linked compounds were non-mesogenic. researchgate.netepa.gov This highlights how subtle changes in the linking unit can dictate the long-range ordering and, consequently, the bulk properties of the material.

The length and flexibility of the linking chains are also important parameters. In sensor molecules consisting of a π-extended benzothiadiazole emitter and a naphthalene diimide quencher, both aliphatic (C12) and oligo(ethylene oxide) linkers were shown to be suitable for allowing intramolecular interactions between the two chromophores. nih.gov

Conformational Effects and Planarization on Optoelectronic Responses

The three-dimensional arrangement of the DPBTD core and its peripheral groups, known as its conformation, has a significant impact on its optoelectronic properties. The degree of planarity of the conjugated backbone is a key factor influencing the extent of π-electron delocalization.

A more planar conformation generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. The torsion angle between the peripheral phenyl rings and the central benzothiadiazole unit is a critical parameter. Smaller torsion angles promote better π-orbital overlap along the molecular backbone, enhancing conjugation. In a study of 4,7-di-2-thienyl-2,1,3-benzothiadiazole, it was found that the molecule adopts a nearly planar conformation in the crystalline state. mdpi.com

Conversely, steric hindrance introduced by bulky substituents can lead to a more twisted conformation, which can disrupt π-conjugation and result in a blue-shift in the absorption spectrum. However, in some cases, a certain degree of twisting can be beneficial. For example, in a benzodithiophene and benzothiadiazole-based copolymer, the introduction of a bulky hexylthiophene side group caused conformational torsion, which in turn lowered the HOMO level of the polymer. rsc.org

The dynamic nature of molecular conformation is also important. In solution, molecules can exist as an equilibrium of different conformers. For 4,7-dithien-2-yl-2,1,3-benzothiadiazole, stationary fluorescence measurements suggest the presence of three types of conformers in equilibrium, characterized by different orientations of the thiophene rings. rsc.org Upon photoexcitation, these molecules can undergo planarization in the excited state, a process that influences the photophysical relaxation pathways. rsc.org

Donor-Acceptor (D-A) and Acceptor-Acceptor (A-A) Design Principles within DPBTD Frameworks

The inherent electron-accepting nature of the 2,1,3-benzothiadiazole (B189464) core makes it an excellent building block for constructing donor-acceptor (D-A) type materials. In a typical D-A architecture involving DPBTD, the benzothiadiazole unit acts as the acceptor, while the peripheral phenyl rings, often functionalized with electron-donating groups, serve as the donors. This intramolecular charge transfer character is fundamental to the optoelectronic properties of these materials.

The D-A design principle is widely employed in the development of materials for organic solar cells, where efficient charge separation at the donor-acceptor interface is crucial. By carefully selecting the donor and acceptor moieties, the HOMO and LUMO energy levels can be tailored to optimize the open-circuit voltage and short-circuit current of the device. For example, a series of D-A copolymers with a common fused donor unit and different functionalized benzothiadiazole acceptor units were synthesized, and the choice of the acceptor was found to have a significant effect on the optoelectronic properties and device performance. nih.govkaust.edu.sa

While the D-A design is prevalent, the concept of acceptor-acceptor (A-A) frameworks can also be realized using DPBTD. In such a design, the DPBTD unit can be copolymerized with other, even stronger, electron-accepting units. This approach can lead to materials with very low-lying LUMO levels, which are desirable for n-type organic field-effect transistors (OFETs). The strong electron-withdrawing benzothiadiazole moiety is a key component in the design of donor-acceptor covalent organic frameworks for applications such as photocatalytic hydrogen generation. rsc.org

The versatility of the DPBTD framework allows for the creation of various D-A architectures, including D-A-D triads and more complex polymeric structures. In these systems, the benzothiadiazole unit consistently plays the role of a strong electron acceptor, facilitating the "push-pull" effect that governs their electronic and photophysical properties. rsc.org

Rational Molecular Engineering for Tunable Spectroscopic and Electronic Signatures

The principles outlined in the preceding sections form the basis for the rational molecular engineering of DPBTD-based materials with tailored properties. By systematically modifying the molecular structure, it is possible to achieve precise control over the absorption and emission wavelengths, fluorescence quantum yields, and charge transport characteristics.

One powerful strategy is the introduction of specific functional groups to tune the electronic properties. For instance, the substitution of the benzothiadiazole nucleus with electron-withdrawing groups like fluorine and cyano has been demonstrated as a facile method for tuning the dipole moment and absorption of the dyes. acs.org

Another approach involves the fusion of aromatic rings to the DPBTD core to create more extended and planar structures. A new optoelectronic building block, dithieno[3′,2′:3,4;2″,3″:5,6]benzo[1,2-c] diva-portal.orgnih.govacs.orgthiadiazole (fDTBT), was designed by applying a fusion strategy on 4,7-dithienyl-2,1,3-benzothiadazole (DTBT). researchgate.net This structural modification can lead to enhanced π-electron delocalization and improved charge transport properties.

Computational methods, such as density functional theory (DFT), play a crucial role in the rational design process. DFT calculations can predict the geometric and electronic properties of novel DPBTD derivatives before their synthesis, providing valuable insights into the potential impact of different structural modifications. acs.org This synergy between theoretical modeling and experimental synthesis accelerates the discovery of new materials with optimized performance for specific applications. For instance, DFT was used to guide the synthesis of non-symmetrical 4,7-pi-extended-2,1,3-benzothiadiazole derivatives.

Stability and Degradation Pathways of Dpbtd and Its Derivatives

Thermal Stability and Decomposition Processes

The thermal stability of a material is a crucial indicator of its suitability for processing and operational longevity, especially in applications like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), which can experience elevated temperatures. Thermogravimetric analysis (TGA) is a standard technique used to assess this property by measuring the change in mass of a sample as a function of temperature.

Research has consistently demonstrated that copolymers incorporating the 4,7-Diphenyl-2,1,3-benzothiadiazole unit exhibit excellent thermal stability. For instance, several novel conjugated copolymers based on alkoxylated DPBTD were found to have decomposition temperatures exceeding 350 °C. acs.orgpolymer.cn This high thermal stability is a significant advantage, ensuring that the materials can withstand the thermal stresses of device fabrication and operation without significant degradation.

Similarly, a donor-acceptor copolymer, P3TBDTDTBT, which features a 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DTBT) acceptor unit, a close structural relative of DPBTD, demonstrated a high decomposition temperature of 437 °C. researchgate.net This underscores the inherent thermal robustness of the benzothiadiazole core when incorporated into a polymer backbone.

While much of the available data focuses on copolymers, studies on related small molecules also provide valuable insights. For example, a study on 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its trimethylsilyl (B98337) derivative (TMS-T-BTD) provided specific data on their thermal stability. mdpi.com

| Compound | Decomposition Temperature (TGA, 5% weight loss) | Reference |

|---|---|---|

| Alkoxylated DPBTD Copolymers | > 350 °C | acs.orgpolymer.cn |

| P3TBDTDTBT (containing DTBT) | 437 °C | researchgate.net |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | ~117 °C (Melting Point) | mdpi.com |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | Not specified, but improved resistance to evaporation | mdpi.com |

The decomposition process for these types of organic materials typically involves the cleavage of the weaker bonds at elevated temperatures, leading to the evolution of volatile fragments and eventual charring of the material. The high decomposition temperatures of DPBTD-containing polymers suggest that the benzothiadiazole unit and the linkages to it are thermally robust.

Photostability and Photodegradation Mechanisms under Illumination

Photostability, or the ability of a material to resist degradation upon exposure to light, is a critical factor for materials used in optoelectronic devices such as organic solar cells and photodetectors. The intrinsic photostability of the active layer materials is a major determinant of the operational lifetime of these devices. rsc.org

Studies on benzothiadiazole-based materials have shown that their photostability can be significantly influenced by their molecular structure. For instance, research on 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its derivative with trimethylsilyl end-groups (TMS-T-BTD) revealed a substantial difference in their photostability. The quantum yield of photodestruction for T-BTD was found to be 13 times higher than that of TMS-T-BTD, indicating that the addition of trimethylsilyl groups significantly enhances photostability. mdpi.com

The photodegradation of organic materials in the presence of oxygen and light often involves photo-oxidation. rsc.org This can lead to the formation of carbonyl groups and sulfone groups, which can be detected by techniques such as Fourier-transform infrared (FTIR) and X-ray photoelectron spectroscopy (XPS). rsc.org While specific photodegradation mechanisms for DPBTD are not extensively detailed in the available literature, the general mechanisms for related organic photovoltaic materials likely apply. These can include:

Photo-oxidation: The interaction of the excited state of the molecule with oxygen, leading to the formation of reactive oxygen species that can attack the molecular structure. The thiadiazole ring, with its sulfur atom, could be susceptible to oxidation.

Bond Cleavage: The absorption of high-energy photons can lead to the direct cleavage of chemical bonds within the molecule.

Morphological Changes: Photodegradation can also be linked to changes in the thin-film morphology, which can, in turn, affect device performance.

The improved photostability of the silylated derivative of T-BTD suggests that strategic chemical modifications can be a powerful tool to mitigate photodegradation pathways. mdpi.com

| Compound | Relative Photodestruction Quantum Yield | Reference |

|---|---|---|

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | 13x | mdpi.com |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | 1x (significantly more stable) | mdpi.com |

Long-Term Environmental Stability and Practical Considerations

Cyclic voltammetric studies of copolymers based on this compound have shown that they possess deep-lying Highest Occupied Molecular Orbital (HOMO) energy levels. acs.orgpolymer.cn A lower HOMO level generally implies better stability in air, as it makes the material less susceptible to oxidation. acs.orgpolymer.cn This intrinsic electrochemical stability is a positive indicator for the long-term operational stability of these materials in electronic devices.

In the context of organic solar cells, the stability of the active layer materials is a key factor determining the device lifetime. While fluorinated benzothiadiazole-based polymers have shown good stability, there is a recognized need for comprehensive studies to fully understand and enhance their durability under various environmental conditions. nih.gov

Practical considerations for ensuring the long-term stability of devices utilizing DPBTD and its derivatives include:

Encapsulation: Protecting the active layer from oxygen and moisture through effective encapsulation is a standard and crucial practice to enhance device lifetime.

Molecular Design: As demonstrated by the enhanced photostability of silylated T-BTD, strategic molecular design can significantly improve the intrinsic stability of the material. mdpi.com

The degradation of materials in the environment is a complex process influenced by factors such as solar radiation, heat, and biotic and abiotic reactions. researchgate.net While the focus for electronic materials is often on operational stability, understanding their environmental fate at the end of a product's life is also becoming increasingly important.

Advanced Characterization Techniques for Comprehensive Understanding of Dpbtd

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of newly synthesized DPBTD and its polymeric derivatives. Both ¹H and ¹³C NMR are routinely employed to ensure the monomer and resulting polymers have the expected structural integrity. polymer.cnacs.org